
Zinc difluoromethanesulfinate
Overview
Description
Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs. It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Preparation Methods
Zinc difluoromethanesulfinate is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles. The synthetic route involves the use of zinc and difluoromethanesulfinic acid. The reaction is typically carried out under mild conditions, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Zinc difluoromethanesulfinate undergoes various types of reactions, including:
C-C Bond Formation: It is used in the formation of carbon-carbon bonds.
Fluorinations: It introduces difluoromethyl groups into organic molecules.
C-H Activation: It activates carbon-hydrogen bonds for further functionalization.
Common reagents used in these reactions include heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids. The major products formed from these reactions are difluoromethylated compounds .
Scientific Research Applications
Zinc difluoromethanesulfinate is a chemical compound with the molecular formula . It is a zinc salt that is utilized as a reagent in organic synthesis to introduce difluoromethyl groups into organic molecules . It enhances the biological activity and stability of these molecules, making it valuable in the development of pharmaceuticals and agrochemicals .
Applications in Research
This compound is a versatile reagent with applications in organic synthesis, fluorination reactions, material science, catalysis, and environmental applications .
Organic Synthesis
- This compound serves as a reagent in organic chemistry to synthesize various fluorinated compounds .
- It facilitates the formation of medicinally relevant C–C bonds in heterocycles .
- The compound is used for direct C–H di- and monofluoromethylation of heteroarenes .
- It allows for the difluoromethylation of a wide range of substrates .
Fluorination Reactions
- It is effective for introducing fluorine into organic molecules .
- The introduction of fluorine enhances the biological activity and stability of organic molecules .
Material Science
- This compound is used to modify polymer properties in the production of advanced materials .
- The modification of polymers leads to improved performance in coatings and adhesives .
Catalysis
Environmental Applications
Case Studies
- Difluoromethylation of Heterocycles: Zinc sulfinate salts can transfer alkyl radicals to heterocycles, enabling the formation of C–C bonds . A toolkit of these reagents has been prepared and reacted across a range of heterocycles without protecting group chemistry. The reaction involves combining the heterocycle substrate and the zinc sulfinate salt with a mixture of organic solvent and water, cooling to 0 °C, adding tert-butyl hydroperoxide (TBHP), and then warming to room temperature or 50 °C .
- Late-Stage Difluoromethylation: this compound is used in late-stage difluoromethylation processes based on X–CF2H bond formation, where X is C(sp), C(sp2), C(sp3), O, or N .
- Metal-Catalyzed Fluorination: Difluoromethyl zinc reagents have been used in metal-catalyzed fluorination reactions to introduce organo-fluorine derivatives at the N-heteroarene core. For example, pyridine-based difluoromethylated zinc reagents were synthesized and used for catalytic transformations, with the ligand and solvent playing a crucial role in achieving higher product yield .
- Applications at Pfizer: Zinc sulfinate chemistry has been adopted within medicinal chemistry at Pfizer, where it is used to access building blocks that would otherwise be difficult to obtain .
- Reactions in Unconventional Media: this compound has been used to carry out difluoromethylation and trifluoromethylation in unconventional media, including cell lysate, tea, or a Tris buffer solution in the presence of serine-based β-lactamase .
Mechanism of Action
The mechanism of action of zinc difluoromethanesulfinate involves the generation of difluoromethyl radicals. These radicals then react with the target molecules, incorporating the difluoromethyl group into the structure. This process is facilitated by the presence of zinc, which acts as a catalyst .
Comparison with Similar Compounds
Zinc difluoromethanesulfinate is unique in its ability to introduce difluoromethyl groups under mild conditions. Similar compounds include:
Sodium difluoromethanesulfinate: Another difluoromethylating agent used in organic synthesis.
Baran difluoromethylation reagent: A reagent that offers a rapid and scalable approach to difluoromethylation.
This compound stands out due to its operational simplicity and excellent functional group compatibility .
Biological Activity
Zinc difluoromethanesulfinate (DFMS), a compound with the formula Zn(CH)SOF, has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of DFMS, highlighting its roles in organic chemistry, potential therapeutic applications, and its effects on biological systems.
This compound is an inorganic compound that serves as a versatile reagent in organic synthesis. It is particularly effective in fluorination reactions, where it introduces fluorine into organic molecules, enhancing their biological activity and stability. This property is crucial for drug development, as fluorinated compounds often exhibit improved pharmacokinetic profiles.
Property | Value |
---|---|
Molecular Formula | C₂H₂F₄O₄S₂Zn |
Molar Mass | 270.59 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in polar solvents |
Stability | Air-stable |
Cardiovascular Effects
Research indicates that DFMS exhibits significant biological effects on the cardiovascular system. It has been shown to stimulate ganglia cells and inhibit potassium ion release from heart muscle cells, suggesting a potential role in modulating cardiac function . These properties may have implications for developing treatments for cardiovascular diseases.
Neurobiological Implications
In studies related to mental health, DFMS has demonstrated activity in hyperproliferative diseases such as cancer and neuropsychiatric disorders like psychosis. Its ability to influence neurotransmitter systems may provide insights into therapeutic strategies for these conditions .
Mechanistic Insights
The mechanisms by which DFMS exerts its biological effects involve its interaction with various biological molecules. For instance, it has been observed that zinc plays a critical role in enhancing the biological activity of certain peptides, such as the serum thymic factor (FTS). The presence of zinc in FTS is essential for its activation, indicating that zinc compounds like DFMS could be pivotal in similar biochemical pathways .
Case Studies
Case Study 1: Fluorination Reactions
In a study examining the use of DFMS as a fluorination reagent, researchers found that it facilitated the introduction of difluoromethyl groups into various organic substrates under mild conditions. The study highlighted the compound's effectiveness in synthesizing complex molecular architectures relevant to pharmaceutical development .
Case Study 2: Cardiovascular Research
Another investigation focused on the cardiovascular effects of DFMS found that it could modulate cardiac cell behavior. The study reported that DFMS treatment led to altered ion channel activity in cardiac myocytes, suggesting potential therapeutic avenues for arrhythmias and other heart conditions .
Applications in Organic Synthesis
This compound is increasingly recognized for its utility in organic synthesis. It acts as a catalyst in various reactions, improving efficiency and yield. Its application extends to material science, where it modifies polymer properties for enhanced performance in coatings and adhesives .
Table 2: Applications of this compound
Application Area | Description |
---|---|
Organic Synthesis | Reagent for synthesizing fluorinated compounds |
Catalysis | Catalyst for improving reaction yields |
Material Science | Modifies polymer properties |
Environmental Chemistry | Potential eco-friendly alternatives in chemical processes |
Q & A
Basic Research Questions
Q. What is the mechanistic role of zinc difluoromethanesulfinate (DFMS) in radical-mediated difluoromethylation reactions?
DFMS serves as a stable precursor for generating difluoromethyl (CF₂H) radicals under oxidative conditions. Upon activation by peroxides (e.g., TBHP) or photoredox catalysts, the sulfinate moiety undergoes single-electron oxidation, releasing CF₂H radicals. These radicals participate in Minisci-type reactions, enabling C–H functionalization of heteroarenes or addition to unsaturated bonds. Zinc salts, compared to sodium analogs, exhibit superior stability and reactivity due to enhanced radical-generation efficiency .
Methodological Tip : For optimal radical generation, combine DFMS (2 equiv) with TBHP (3 equiv) in a DMSO/CH₂Cl₂/H₂O solvent system under mild acidic conditions (e.g., TFA) .
Q. What are the standard protocols for initiating radical reactions using DFMS?
Two primary methods are employed:
- Peroxide-mediated oxidation : Use TBHP or DTBP as oxidants in acidic media (pH 3–5) to generate CF₂H radicals .
- Photoredox catalysis : Pair DFMS (Eₒₓ = +1.35 V vs. SCE) with Ir(III) or Ru(II) photocatalysts (e.g., [Ir(ppy)₃]) under blue-light irradiation. This approach avoids harsh oxidants and enables precise spatiotemporal control .
Data Insight : Initial optimization studies (Table 1 in ) show Ir-based catalysts achieve higher yields (>80%) for electron-deficient substrates compared to Ru systems.
Q. How does DFMS compare to other difluoromethylation reagents in terms of reactivity and stability?
DFMS outperforms sodium difluoromethanesulfinate in air stability, shelf life, and radical-generation efficiency. Its zinc counterion mitigates hygroscopicity, a common issue with sodium salts. However, DFMS is less reactive than gaseous CF₂H sources (e.g., CHF₂I), making it preferable for controlled, selective functionalization .
Limitation : DFMS may require stoichiometric oxidants, increasing reaction complexity compared to electrochemical methods .
Advanced Research Questions
Q. How can substrate-specific contradictions in DFMS-mediated reactions be resolved?
Q. What strategies optimize DFMS in photocatalytic C–N bond difluoromethylation?
Key considerations include:
- Photosensitizer selection : Match the catalyst’s excited-state potential (E₁/₂) to DFMS’s oxidation potential (+1.35 V). For example, Ir(ppy)₃ (E₁/₂ = +1.73 V) efficiently oxidizes DFMS, while organic dyes (e.g., Eosin Y) may require sacrificial agents .
- Solvent effects : Acetonitrile enhances SET efficiency compared to DMF or THF.
Data Insight : Initial screening (Table 1 in ) shows Ir catalysts achieve 75–92% yields for diphenylaldimine derivatives, while Ru systems underperform (<50%).
Q. How do competing pathways affect DFMS reactivity in multi-component systems?
In aqueous or aerobic conditions, CF₂H radicals may undergo undesired pathways:
- Hydrogen abstraction : Competed by O₂ or solvent H-donors, reducing functionalization yields.
- Dimerization : Suppressed by using radical traps (e.g., TEMPO) or increasing substrate concentration .
Case Study : In lactamase buffer, DFMS retains >70% efficiency for C–H difluoromethylation of tryptophan derivatives, demonstrating robustness in biocompatible media .
Q. What are the limitations of DFMS in large-scale or iterative synthesis?
- Cost : Industrial-scale DFMS production remains expensive, though recent commercialization efforts (e.g., Sigma-Aldrich’s Diversinates™) have improved accessibility .
- Over-functionalization : Controlling the number of CF₂H groups on polyaromatic systems requires careful stoichiometry and reaction monitoring (e.g., in situ NMR) .
Alternative : Electrochemical methods using sodium difluoromethanesulfinate avoid peroxides and enable scalability, albeit with narrower substrate scope .
Q. Methodological Best Practices
- Handling : Store DFMS at –20°C in sealed containers to prevent moisture absorption .
- Troubleshooting : If reactions stall, verify oxidant freshness (e.g., TBHP degrades over time) or add catalytic iodide to enhance SET .
- Safety : DFMS targets the respiratory system (STOT SE 3); use fume hoods and PPE .
Properties
IUPAC Name |
zinc;difluoromethanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEYAPVLXKEKMP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O4S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355729-38-2 | |
Record name | 1355729-38-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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